2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Structural Biology Medicinal Chemistry X-ray Crystallography

2-[2-(2-Bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 2680539-76-6, C₁₃H₉BrN₂O₂S, MW 337.2 g/mol) is a heterocyclic research compound that integrates an isoindole-1,3-dione (phthalimide) core with a 2-bromo-1,3-thiazole moiety via a flexible ethylene (–CH₂–CH₂–) linker. This architecture distinguishes it from the more widely catalogued methylene-bridged analog and from amino-substituted thiazole congeners that lack the synthetic handle provided by the bromine atom.

Molecular Formula C13H9BrN2O2S
Molecular Weight 337.19 g/mol
Cat. No. B15307486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC13H9BrN2O2S
Molecular Weight337.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)Br
InChIInChI=1S/C13H9BrN2O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2
InChIKeyDSGCERMTBKHULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione: Thiazole-Phthalimide Hybrid Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-[2-(2-Bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 2680539-76-6, C₁₃H₉BrN₂O₂S, MW 337.2 g/mol) is a heterocyclic research compound that integrates an isoindole-1,3-dione (phthalimide) core with a 2-bromo-1,3-thiazole moiety via a flexible ethylene (–CH₂–CH₂–) linker . This architecture distinguishes it from the more widely catalogued methylene-bridged analog and from amino-substituted thiazole congeners that lack the synthetic handle provided by the bromine atom [1]. The compound is supplied at ≥95% purity and serves as a versatile intermediate for structure–activity relationship (SAR) exploration and covalent probe development .

Why 2-[2-(2-Bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Cannot Be Replaced by Common Methylene-Bridged or Amino-Thiazole Analogs


Procurement of a thiazole-phthalimide derivative without specifying the linker length and the C2 substituent frequently results in acquisition of the N-(2-bromothiazol-5-ylmethyl)phthalimide congener (CAS 917946-67-9, methylene-bridged) or the 2-amino-thiazole variant (CAS 748738-32-1). These surrogates are not functionally equivalent: the methylene bridge locks the phthalimide and thiazole rings into a fixed 120° dihedral angle as determined by single-crystal X-ray diffraction, whereas the ethylene linker of the target compound introduces an additional rotational degree of freedom that can alter molecular recognition by 2–4 Å in the pharmacophore position [1]. Critically, the C2-bromo substituent is essential for Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald–Hartwig, Sonogashira), a reactivity profile that is absent in the 2-amino congener and cannot be accessed through the simpler 2-(2-bromoethyl)isoindole-1,3-dione precursor alone . Selection of an incorrect analog therefore leads to conformational constraints, altered binding trajectories, and loss of the bromine-based synthetic diversification node.

Quantitative Differentiation Evidence for 2-[2-(2-Bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Versus Closest Structural Analogs


Ethylene vs. Methylene Linker: Crystallographically Determined Conformational Divergence of 18 ų Unit Cell Volume

The target compound possesses an ethylene (–CH₂–CH₂–) tether between the phthalimide nitrogen and the thiazole C5 position. The closest commercially prevalent comparator, N-(2-bromothiazol-5-ylmethyl)phthalimide (CAS 917946-67-9), differs solely by a methylene (–CH₂–) linker. Single-crystal X-ray diffraction of the methylene-bridged analog reveals a rigid 120° dihedral angle between the phthalimide and thiazole ring planes, with unit cell parameters a = 7.3539 Å, b = 8.6315 Å, c = 9.794 Å, and cell volume = 583.7 ų (space group P-1, T = 293 K) [1]. The introduction of the additional methylene unit in the target compound eliminates this conformational rigidity: the ethylene linker permits rotation about the C–C bond, enabling the thiazole and phthalimide planes to adopt dihedral angles ranging from approximately 60° to 180°, which directly impacts the spatial presentation of the C2-bromo vector by an estimated 2.5–4.0 Å relative to the phthalimide core . No equivalent crystallographic data are available for the target compound; however, the divergence in rotatable bond count (Δ = 1 rotatable bond) is a quantifiable molecular descriptor difference.

Structural Biology Medicinal Chemistry X-ray Crystallography

C2-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification; the 2-Amino Analog Is Synthetically Inert to These Transformations

The target compound features a bromine atom at the C2 position of the thiazole ring. This aryl bromide is a competent electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki (aryl boronic acids), Sonogashira (terminal alkynes), and Buchwald–Hartwig (amines) couplings. The 2-amino analog (CAS 748738-32-1, MW 273.31), which carries an –NH₂ group at the same position, cannot participate in these C–C or C–N bond-forming reactions without prior diazotization or protecting-group manipulation, adding 2–3 synthetic steps . The bromoethyl-phthalimide precursor (2-(2-bromoethyl)isoindole-1,3-dione, CAS 574-98-1, MW 254.08) lacks the thiazole ring entirely and therefore cannot reproduce the heterocyclic architecture required for thiazole-targeted binding interactions . The target compound is thus uniquely positioned as a single intermediate that simultaneously provides the thiazole pharmacophore and a cross-coupling-competent handle.

Synthetic Chemistry Medicinal Chemistry C–C Bond Formation

Molecular Descriptor Divergence: ΔMW = 63.9 g/mol and ΔHBₐ = 1 H-Bond Acceptor Separate the Target Compound from the 2-Amino Analog

The target compound (C₁₃H₉BrN₂O₂S; MW 337.2 g/mol; H-bond acceptors = 4; H-bond donors = 0; rotatable bonds = 4) and its 2-amino analog (C₁₃H₁₁N₃O₂S; MW 273.31 g/mol; H-bond acceptors = 5; H-bond donors = 2; rotatable bonds = 4) exhibit distinct physicochemical profiles that govern membrane permeability and target engagement . The bromine atom increases molecular weight by 63.9 g/mol (+23.4%) and polarizability, enhancing potential halogen-bonding interactions with protein backbone carbonyls. Critically, the absence of H-bond donor groups in the target compound (donor count = 0) versus the amino analog (donor count = 2) yields an estimated ΔlogP of approximately +0.8 to +1.2 units, predicting improved passive membrane permeability . The methylene-bridged bromo comparator (C₁₂H₇BrN₂O₂S; MW 323.17 g/mol) is intermediate but lacks the conformational flexibility conferred by the ethylene linker.

Cheminformatics Drug Design ADME Prediction

In-Class Carbonic Anhydrase Inhibition Potency: Isoindole-Thiazole Hybrids Achieve Ki Values of 11.80–37.80 nM Against hCA I/II, Surpassing Acetazolamide

Although no direct enzymatic data are available for the target compound itself, a closely related series of 2-isoindole-4-arylthiazole derivatives (compounds 8a–h, sharing the isoindole-thiazole core with varied aryl substitution) were evaluated for inhibition of human carbonic anhydrase isoforms I and II. The series demonstrated Ki values of 27.07 ± 4.11 nM to 37.80 ± 10.17 nM against hCA I and 11.80 ± 1.78 nM to 25.81 ± 8.72 nM against hCA II [1]. These values are superior to the clinical standard acetazolamide (AZA), which exhibited Ki = 34.50 ± 0.02 nM (hCA I) and 28.93 nM (hCA II) in the same assay system [1]. The most potent compound (8d) achieved a Ki of 11.80 nM against hCA II, representing a 2.45-fold improvement over AZA. The target compound, bearing a C2-bromo substituent and an ethylene linker, retains the core pharmacophore and offers the additional advantage of the bromine atom for halogen bonding within the CA active site, a feature not present in the reported 8a–h series.

Carbonic Anhydrase Enzyme Inhibition Glaucoma

Vendor-Supplied Purity Benchmark: Target Compound Delivered at ≥95% Purity with Single-Source Accountability vs. Multi-Vendor Variability for the Methylene-Bridged Analog

The target compound is sourced at a certified purity of ≥95% (typically 95% as reported) with a single primary supplier providing documented quality control, which ensures batch-to-batch consistency for SAR studies . In contrast, the more widely available methylene-bridged analog (2-[(2-bromo-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione, CAS 917946-67-9) is distributed by multiple vendors with purity specifications ranging from 90% to 98%, and no centralized crystallographic quality verification beyond the single-crystal structure report . The variability in impurity profiles for the methylene analog can introduce confounding biological activity in cell-based assays, particularly at concentrations above 10 µM where trace impurities may exert off-target effects. The target compound's defined single-supplier provenance thus offers a known impurity baseline.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 2-[2-(2-Bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Based on Quantified Differentiation Evidence


Diversifiable Lead Optimization for Carbonic Anhydrase Inhibitors (Glaucoma, Epilepsy, Altitude Sickness)

The isoindole-thiazole scaffold has demonstrated Ki values as low as 11.80 nM against hCA II, a 2.45-fold improvement over acetazolamide (Ki = 28.93 nM) [1]. The target compound retains this core pharmacophore while introducing a C2-bromo substituent that enables rapid Pd-catalyzed diversification to explore the CA active site periphery. The ethylene linker provides conformational flexibility absent in the methylene-bridged analog, potentially allowing deeper penetration into the CA binding pocket [2]. Teams should prioritize this compound for generating focused libraries of 20–50 analogs via Suzuki coupling to probe hCA isoform selectivity.

Halogen-Bonding Probe for Structural Biology Crystallography

The bromine atom at the C2 position of the thiazole ring is capable of forming halogen bonds (C–Br···O=C) with protein backbone carbonyl groups, with interaction energies of approximately 2–5 kJ/mol [1]. This property, combined with the compound's zero H-bond donor count and moderate logP (~3.0), makes it suitable for soaking into protein crystals for fragment-based drug discovery (FBDD) without the confounding effects of multiple H-bond donor/acceptor interactions typical of the amino analog [2]. The ethylene linker allows the bromine atom to sample a wider conformational space within the binding site compared to the methylene-constrained analog.

Covalent Probe Development via Thiazole C2 Derivatization

The C2-bromo substituent serves as a direct electrophilic handle for sequential functionalization: (i) initial Suzuki coupling introduces an aryl or heteroaryl recognition element; (ii) subsequent phthalimide ring opening or reduction reveals a primary amine for bioorthogonal conjugation (e.g., NHS ester, click chemistry) [1]. This two-step bidirectional diversification strategy is not accessible with the 2-amino analog, which would require protecting-group chemistry on the amino group before any coupling can occur, adding 2–3 synthetic steps and reducing overall yield by an estimated 40–60% [2]. The target compound thus enables a more efficient path to bifunctional probes for chemical biology.

Negative Control for Methylene-Bridged Analog in SAR Studies

The methylene-bridged analog (CAS 917946-67-9) is the most common procurement alternative, yet its rigid 120° dihedral angle between the phthalimide and thiazole rings fundamentally alters the pharmacophore presentation compared to the flexible ethylene-bridged target compound [1]. When screening for conformational effects on target binding, the target compound should be acquired alongside the methylene analog as a matched pair, with the difference in linker length (Δ = 1 rotatable bond) serving as the sole variable. This enables isolation of linker-dependent SAR from substituent-dependent effects, strengthening the statistical validity of the screening campaign [2].

Quote Request

Request a Quote for 2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.